molecular formula C15H12F3N5O2 B2514224 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034383-86-1

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2514224
CAS No.: 2034383-86-1
M. Wt: 351.289
InChI Key: LYVFNKCUBRGTJP-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has sparked interest across various fields of scientific research due to its unique structure and versatile reactivity This benzamide derivative is characterized by the presence of a 1,2,4-oxadiazole ring linked to a trifluoromethyl-substituted benzene ring via a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates:

  • Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid: : This intermediate can be obtained through the cyclization of appropriate precursors under acidic or basic conditions.

  • Formation of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring can be synthesized via the cyclization of amidoximes with carboxylic acids or their derivatives, often facilitated by dehydrating agents like phosphorus oxychloride (POCl3) or triphenylphosphine (PPh3).

Industrial Production Methods

In industrial settings, the large-scale production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. These methods might employ:

  • Continuous flow reactors: : To ensure precise control over reaction parameters and improve scalability.

  • Catalysts: : To increase reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: : The presence of multiple heteroatoms makes it susceptible to oxidative transformations.

  • Reduction: : Selective reduction can be achieved using appropriate reducing agents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

  • Oxidation products: : Depending on the reaction conditions, potential products may include oxygenated derivatives.

  • Reduction products: : Reduced forms of the oxadiazole or pyrazole rings.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand or catalyst in various organic transformations.

  • Material science: : Incorporation into polymers or nanomaterials for enhanced properties.

Biology and Medicine

  • Drug design: : Potential pharmacophore for developing new therapeutics.

  • Biological probes: : Used in studying biological systems due to its unique chemical properties.

Industry

  • Agrochemicals: : Development of pesticides or herbicides.

  • Chemical sensors: : Utilized in designing sensors for detecting specific analytes.

Mechanism of Action

The effects of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide are often mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biological pathways. The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating its biological activity.

Comparison with Similar Compounds

When compared with other compounds containing 1,2,4-oxadiazole or trifluoromethyl groups, N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide stands out due to the combination of these functionalities in a single molecule

  • 2-(Trifluoromethyl)benzonitrile

  • 1-(3-(Trifluoromethyl)phenyl)imidazole

  • 3-(Trifluoromethyl)-1,2,4-oxadiazole

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2/c1-23-8-10(6-20-23)13-21-12(25-22-13)7-19-14(24)9-3-2-4-11(5-9)15(16,17)18/h2-6,8H,7H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVFNKCUBRGTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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